

Dissolution of KU-60019 for In Vivo Research: Application Notes and Protocols

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Compound of Interest					
Compound Name:	KU004				
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution of KU-60019, a potent and specific inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, for in vivo experimental studies. Adherence to proper dissolution and formulation procedures is critical for ensuring drug bioavailability and obtaining reliable, reproducible results in animal models.

Introduction to KU-60019

KU-60019 is a second-generation ATM kinase inhibitor with high specificity and potency, exhibiting an IC50 of 6.3 nM in cell-free assays.[1][2][3] It is significantly more effective than its predecessor, KU-55933, at inhibiting the phosphorylation of key ATM targets involved in the DNA damage response, such as p53, H2AX, and CHK2.[1][4] By targeting ATM, KU-60019 can sensitize cancer cells to radiation and certain chemotherapeutic agents, and it has also been shown to inhibit glioma cell migration and invasion.[4][5][6] These properties make KU-60019 a valuable tool for in vivo cancer research.

Solubility and Formulation Data

The solubility of KU-60019 is a critical factor in preparing formulations suitable for in vivo administration. The compound is highly soluble in Dimethyl Sulfoxide (DMSO). However, for in vivo use, it is typically prepared in a vehicle solution to ensure biocompatibility and effective delivery to the target tissue. The following table summarizes key quantitative data regarding the solubility and formulation of KU-60019.

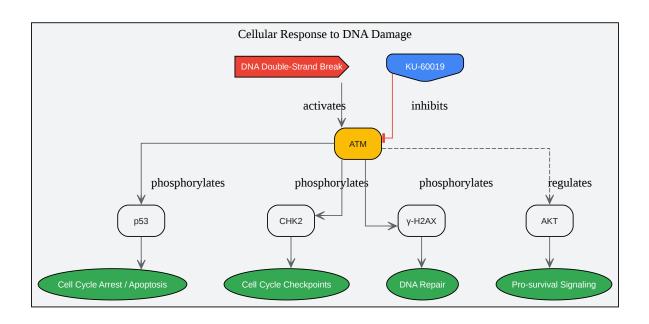


Parameter	Value	Vehicle/Solven t	Notes	Source
IC50 (ATM kinase)	6.3 nM	Cell-free assay	Demonstrates high potency.	[1][2][3]
Solubility in DMSO	100 mg/mL (182.59 mM)	DMSO	Use fresh, non- hydrated DMSO for best results.	[1]
In Vivo Formulation 1	≥ 2.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	A clear solution is formed. Prepare fresh daily.	[2]
In Vivo Formulation 2	≥ 2.5 mg/mL	10% DMSO, 90% (20% SBE- β-CD in Saline)	A clear solution is formed.	[2]
In Vivo Formulation 3	250 μΜ	2.5% Ethanol in 0.9% NaCl	Used for convection- enhanced delivery (CED) in mice.	[7]
In Vivo Administration	0.5 mg/kg	Tail vein injection	In combination with P-AscH ⁻ in colorectal cancer models.	[8]

Signaling Pathway of KU-60019

KU-60019 exerts its effects by inhibiting the ATM kinase, a critical regulator of the cellular response to DNA double-strand breaks (DSBs). Upon DNA damage, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By blocking ATM, KU-60019 prevents these downstream signaling events, leading to increased sensitivity of cancer cells to DNA-damaging agents. The inhibitor has also been shown to affect pro-survival signaling pathways, such as the AKT pathway.[4]





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Caption: Signaling pathway showing KU-60019 inhibition of ATM kinase and its downstream targets.

Experimental Protocols

The following are detailed protocols for the preparation of KU-60019 for in vivo administration. It is recommended to prepare these solutions fresh on the day of use.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This multi-component vehicle is designed to maintain the solubility and stability of KU-60019 for systemic administration.

Materials:



- KU-60019 powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile, conical tubes
- Vortex mixer
- Warming bath or sonicator (optional)

Procedure:

- Prepare Stock Solution: Weigh the required amount of KU-60019 and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
- Add PEG300: In a new sterile tube, add the required volume of PEG300. To this, add the KU-60019/DMSO stock solution to achieve a final DMSO concentration of 10%. Vortex thoroughly until the solution is clear.
- Add Tween-80: Add Tween-80 to the mixture to a final concentration of 5%. Vortex again until
 the solution is homogeneous and clear.
- Add Saline: Slowly add sterile saline to the mixture to reach the final volume, bringing the saline concentration to 45%. Vortex one final time. The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes a cyclodextrin to enhance the solubility of KU-60019 in an aqueous-based vehicle.



Materials:

- KU-60019 powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile Saline (0.9% NaCl)
- · Sterile, conical tubes
- Vortex mixer

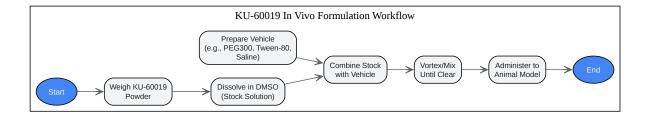
Procedure:

- Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
 Ensure it is fully dissolved.
- Prepare Stock Solution: Dissolve the required amount of KU-60019 in DMSO to create a concentrated stock.
- Combine Solutions: In a sterile tube, add the 20% SBE-β-CD in saline solution. Then, add the KU-60019/DMSO stock to achieve a final DMSO concentration of 10%. The final volume of the SBE-β-CD solution will constitute 90% of the total volume.
- Mix Thoroughly: Vortex the final solution until it is clear and homogeneous.

Experimental Workflow for In Vivo Formulation

The following diagram illustrates the general workflow for preparing KU-60019 for in vivo studies.





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Caption: A generalized workflow for the preparation of KU-60019 for in vivo administration.

Important Considerations

- Fresh Preparations: It is highly recommended to prepare KU-60019 formulations fresh on the day of use to ensure stability and prevent precipitation.
- Clarity of Solution: Always ensure the final formulation is a clear solution before administration. The presence of precipitates indicates that the compound is not fully dissolved, which can lead to inaccurate dosing and potential toxicity.
- Vehicle Controls: In all in vivo experiments, a vehicle-only control group should be included to account for any effects of the formulation itself.
- Route of Administration: The choice of formulation may depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral gavage, or local delivery). The protocols provided are generally suitable for systemic administration. For specific applications like convection-enhanced delivery, simpler formulations may be appropriate.
- Toxicity: While KU-60019 has shown a favorable preclinical toxicity profile, it is essential to
 conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in the
 specific animal model and for the chosen route of administration.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize KU-60019 for in vivo studies, contributing to a deeper understanding of ATM



kinase inhibition in various disease models.

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